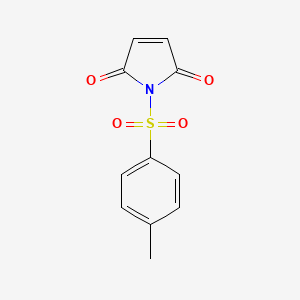
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is a complex organic compound characterized by its long polyether chain and isoindoline-1,3-dione core. This compound is notable for its unique structure, which combines a hydrophilic polyether segment with a hydrophobic aromatic core, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of the Polyether Chain: The polyether chain is synthesized through a step-growth polymerization process, often using ethylene oxide as a monomer. The reaction is catalyzed by a base such as potassium hydroxide and carried out under controlled temperature and pressure conditions.
Attachment to Isoindoline-1,3-dione: The polyether chain is then attached to the isoindoline-1,3-dione core through a nucleophilic substitution reaction. This step requires the presence of a suitable leaving group on the isoindoline-1,3-dione and a nucleophilic end group on the polyether chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s properties.
化学反応の分析
Types of Reactions
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the polyether chain can be oxidized to form carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of polyether ketones or aldehydes.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
科学的研究の応用
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery vehicle due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and surfactants.
作用機序
The mechanism of action of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacont-1-yl octanoate
- 26-Hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl (9Z)-9-octadecenoate
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
Uniqueness
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is unique due to its combination of a long polyether chain and an isoindoline-1,3-dione core. This structure imparts distinct amphiphilic properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
特性
分子式 |
C32H53NO14 |
|---|---|
分子量 |
675.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H53NO14/c34-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-31(35)29-3-1-2-4-30(29)32(33)36/h1-4,34H,5-28H2 |
InChIキー |
QOUVGEIWBFXFEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,2'R,3S,3'R,4R,4'S,5R,5'S,6S,6'R)-6'-(Acetoxymethyl)-3,4,5-tris(benzyloxy)-3'-hydroxy-6-methyloctahydro-2H,2'H-[2,3'-bipyran]-2',4',5'-triyl triacetate](/img/structure/B12870904.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
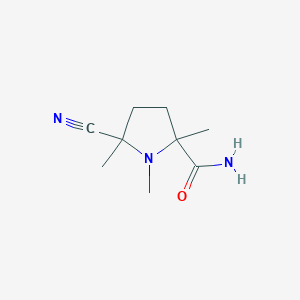
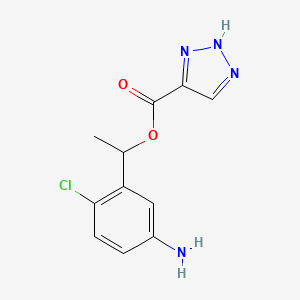
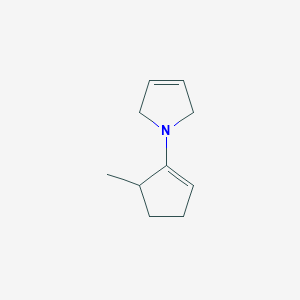
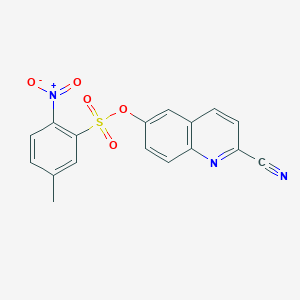

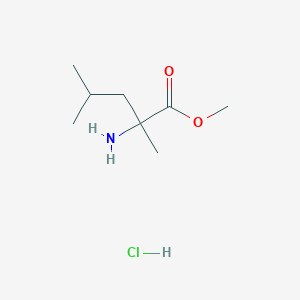
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
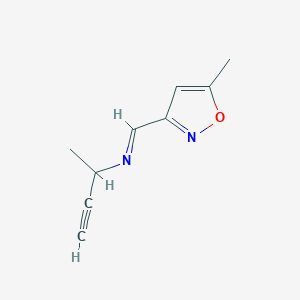
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
